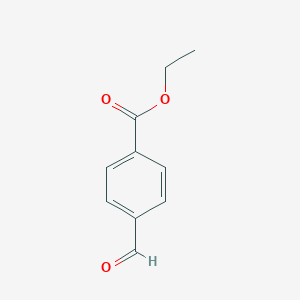

Ethyl 4-formylbenzoate

Description

Properties

IUPAC Name |

ethyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYVHYPBRYOMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212042 | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-86-1 | |

| Record name | Benzoic acid, 4-formyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6287-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-FORMYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DS86BZT5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-formylbenzoate (CAS: 6287-86-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, spectral data, and synthetic applications of Ethyl 4-formylbenzoate (B8722198). The information is intended to support research and development activities where this versatile bifunctional molecule serves as a key building block.

Core Physicochemical and Identification Properties

Ethyl 4-formylbenzoate, also known as p-carbethoxybenzaldehyde, is an aromatic compound possessing both an ester and an aldehyde functional group. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[1][2] Its identification and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6287-86-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| IUPAC Name | ethyl 4-formylbenzoate | [3] |

| Synonyms | p-Carbethoxybenzaldehyde, 4-(Ethoxycarbonyl)benzaldehyde, Terephthaldehydic acid ethyl ester, Ethyl p-formylbenzoate | [1][2] |

| Appearance | White to light yellow crystalline powder or liquid | [1] |

| Melting Point | 138-140 °C | [1] |

| Boiling Point | 142 °C @ 13 Torr | [1] |

| Density | ~1.145 g/cm³ (Predicted) | [1] |

| Solubility | Practically insoluble in water; Soluble in methanol (B129727) and N,N-dimethylformamide; Sparingly soluble in glacial acetic acid. | [1] |

Spectroscopic Data Summary

The structural features of Ethyl 4-formylbenzoate are well-defined by standard spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Assignment | Expected Chemical Shift (δ) ppm | Notes |

| ¹H NMR | Aldehyde (-CHO) | ~10.1 | Singlet |

| Aromatic (ortho to -CHO) | ~7.9 - 8.1 | Doublet | |

| Aromatic (ortho to -COOEt) | ~8.1 - 8.3 | Doublet | |

| Methylene (-OCH₂ CH₃) | ~4.4 | Quartet | |

| Methyl (-OCH₂CH₃ ) | ~1.4 | Triplet | |

| ¹³C NMR | Aldehyde (C HO) | ~192 | |

| Ester Carbonyl (-C OOEt) | ~165 | Conjugation lowers the chemical shift from a typical ester value of ~170 ppm.[4] | |

| Aromatic (C-CHO) | ~138 | Quaternary carbon | |

| Aromatic (C-COOEt) | ~135 | Quaternary carbon | |

| Aromatic (CH) | ~129 - 131 | Two distinct signals expected. | |

| Methylene (-OCH₂ CH₃) | ~61 | [4] | |

| Methyl (-OCH₂CH₃ ) | ~14 | [4] |

Note: NMR shifts are predictions based on data for analogous compounds like ethyl benzoate (B1203000) and methyl 4-formylbenzoate and may vary slightly based on solvent and experimental conditions.[4][5][6]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Feature | Value | Notes |

| IR | Aldehyde C=O Stretch | ~1700-1715 cm⁻¹ | Strong absorption, typical for aromatic aldehydes.[7] |

| Ester C=O Stretch | ~1715-1730 cm⁻¹ | Strong absorption, position influenced by conjugation.[7][8] | |

| Aromatic C-H Stretch | >3000 cm⁻¹ | Medium to weak.[7] | |

| Aldehyde C-H Stretch | ~2720 & ~2820 cm⁻¹ | Two characteristic weak to medium bands (Fermi doublet).[7] | |

| Ester C-O Stretch | ~1275-1300 cm⁻¹ | Strong absorption.[4] | |

| MS (EI) | Molecular Ion [M]⁺ | 178 m/z | |

| Major Fragments | 149, 133, 105 m/z | Key fragments correspond to the loss of -CHO, -OCH₂CH₃, and the formation of the benzoyl cation.[3] |

Applications in Synthesis & Experimental Protocols

Ethyl 4-formylbenzoate is a key intermediate for synthesizing more complex molecules, particularly in the development of pharmaceuticals and functional materials. Its aldehyde group readily participates in reactions like reductive amination and Wittig olefination, while the ester can be hydrolyzed or transesterified.[5]

A significant application is its use in multicomponent reactions to build complex heterocyclic scaffolds. For example, it serves as the aldehyde component in the synthesis of pyrrolidinone derivatives, which have been investigated as potential GluN2C-selective potentiators.[1][2]

Experimental Protocol 1: Synthesis of Ethyl 4-formylbenzoate

This protocol describes the oxidation of an alcohol to an aldehyde, a common method for preparing Ethyl 4-formylbenzoate.

Reaction: Oxidation of Ethyl 4-(hydroxymethyl)benzoate

Methodology:

-

Dissolve Ethyl 4-(hydroxymethyl)benzoate in a suitable solvent mixture, such as n-hexane and carbon tetrachloride.

-

Add an oxidizing agent, such as activated manganese dioxide (MnO₂), to the solution at room temperature with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within an hour.

-

Upon completion, filter the reaction mixture to remove the solid manganese salts.

-

Remove the solvents from the filtrate under reduced pressure (e.g., using a rotary evaporator).

-

The crude product can be purified by crystallization from a solvent like isopropyl ether to yield the final product as a white solid.

Experimental Protocol 2: Multicomponent Synthesis of a Pyrrolidinone Derivative

This protocol outlines a general procedure for a three-component reaction to synthesize highly substituted pyrrolidinone derivatives, where Ethyl 4-formylbenzoate acts as the aldehyde component. This type of reaction is valued for its efficiency in rapidly building molecular complexity.[9]

Reaction: Synthesis of a 1,4,5-Trisubstituted Pyrrolidinone Derivative

Methodology:

-

To a reaction vessel, add the aromatic amine (e.g., aniline) and the β-dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) to a suitable solvent, such as glacial acetic acid or ethanol.

-

Add Ethyl 4-formylbenzoate to the mixture. A typical molar ratio might be 1.5 equivalents of the aldehyde to 1 equivalent of the amine and 1 equivalent of the dicarbonyl compound.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

References

- 1. ethyl 4-formylbenzoate CAS#: 6287-86-1 [m.chemicalbook.com]

- 2. ethyl 4-formylbenzoate | 6287-86-1 [chemicalbook.com]

- 3. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CSD Solution #13 [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to Ethyl 4-formylbenzoate: Molecular Weight and Formula

This guide serves as a core reference for researchers, scientists, and drug development professionals, providing essential data on Ethyl 4-formylbenzoate (B8722198). The information is presented in a structured format for clarity and ease of use in a scientific context.

Data Presentation: Molecular Properties

The fundamental molecular characteristics of Ethyl 4-formylbenzoate are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical interpretations.

| Identifier | Value |

| Molecular Formula | C10H10O3[1][2][3][4][5] |

| Molecular Weight | 178.18 g/mol [1][3] |

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the compound's common name and its primary molecular descriptors.

Caption: Relationship between Ethyl 4-formylbenzoate and its molecular properties.

References

Ethyl 4-formylbenzoate structure and IUPAC name

An In-depth Technical Guide to Ethyl 4-formylbenzoate (B8722198)

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 4-formylbenzoate, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

Ethyl 4-formylbenzoate is an organic compound with a benzene (B151609) ring substituted by an ethyl ester group and a formyl (aldehyde) group at positions 1 and 4, respectively.

IUPAC Name: ethyl 4-formylbenzoate[1]

Synonyms: 4-(Ethoxycarbonyl)benzaldehyde, 4-Carbethoxybenzaldehyde, p-Carbethoxybenzaldehyde, Terephthalaldehydic acid ethyl ester[2]

CAS Number: 6287-86-1[2]

Molecular Formula: C₁₀H₁₀O₃[1]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 4-formylbenzoate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 178.18 g/mol | [1] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point | 142 °C at 13 Torr | [2] |

| Density | 1.145 g/cm³ | [2] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [2] |

| Flash Point | 128.8 °C | [2] |

| Refractive Index | 1.548 | [2] |

Experimental Protocol: Synthesis of Ethyl 4-formylbenzoate

This section details a common laboratory procedure for the synthesis of Ethyl 4-formylbenzoate via the oxidation of ethyl 4-(hydroxymethyl)benzoate.

Reaction: Oxidation of a primary alcohol to an aldehyde.

Procedure:

-

In a round-bottom flask, dissolve 2.5 g (13.9 mmol) of ethyl 4-(hydroxymethyl)benzoate in a solvent mixture of 50 ml of n-hexane and 30 ml of carbon tetrachloride.[3]

-

To this solution, add 24.1 g (0.277 mmol) of manganese dioxide with stirring at room temperature.[3]

-

Continue stirring the reaction mixture for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion of the reaction, filter the mixture to remove the manganese dioxide.[3]

-

Remove the solvents from the filtrate under reduced pressure (vacuum) to obtain a yellow oil.[3]

-

For further purification, crystallize the resulting oil from isopropyl ether to yield a white solid of Ethyl 4-formylbenzoate.[3]

Visualization of Chemical Structure

The following diagram illustrates the molecular structure of Ethyl 4-formylbenzoate.

Caption: Molecular structure of Ethyl 4-formylbenzoate.

References

Synthesis of Ethyl 4-formylbenzoate from 4-formylbenzoic acid

An In-depth Examination of the Esterification of 4-formylbenzoic Acid

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-formylbenzoate (B8722198) from 4-formylbenzoic acid. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines the prevalent synthetic methodology, detailed experimental protocols, and relevant quantitative data. The synthesis is a critical process for obtaining a valuable bifunctional molecule used as an intermediate in the manufacturing of fine chemicals and active pharmaceutical ingredients.

Introduction

Ethyl 4-formylbenzoate is a chemical compound featuring both an ester and an aldehyde functional group. This unique structure makes it a versatile building block in organic synthesis. The most common and direct route to synthesize this compound is through the Fischer esterification of 4-formylbenzoic acid with ethanol (B145695), a reaction catalyzed by a strong acid.[1][2][3] This process is favored for its efficiency and the use of readily available and cost-effective starting materials.[4] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.[1][2]

Synthetic Pathway: Fischer Esterification

The core of the synthesis is the Fischer esterification, a classic acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst, which enhances its electrophilicity. Subsequently, the alcohol (ethanol) acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.

Below is a diagram illustrating the workflow for the synthesis and purification of ethyl 4-formylbenzoate.

Caption: Workflow for the synthesis and purification of Ethyl 4-formylbenzoate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of aryl-formyl-esters via Fischer esterification, adapted from protocols for the analogous methyl 4-formylbenzoate.[5][6]

| Parameter | Value | Reference |

| Starting Material | 4-Formylbenzoic acid | [5][6] |

| Reagent | Anhydrous Ethanol | [7][8] |

| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic acid | [5][7] |

| Reaction Time | 2-5 hours | [5][7] |

| Reaction Temperature | Reflux (approx. 78-80 °C) | [7] |

| Yield (Crude) | ~90-98% | [5][7] |

| Purity (Starting Material) | >98% | [5] |

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification and the synthesis of similar esters.[5][6][7]

Materials:

-

4-Formylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-formylbenzoic acid in an excess of anhydrous ethanol. For every 1 mole of 4-formylbenzoic acid, a significant molar excess of ethanol is recommended to drive the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid. This step is exothermic and should be performed with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for 2-5 hours.[5][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[7] Repeat the washing until no more gas evolution is observed.

-

Wash the organic layer with a saturated solution of sodium chloride (brine).

-

Dry the organic phase over anhydrous sodium sulfate.[7]

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) using a rotary evaporator to obtain the crude ethyl 4-formylbenzoate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to yield the pure product.

-

Conclusion

The synthesis of ethyl 4-formylbenzoate from 4-formylbenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly by using an excess of ethanol and an appropriate acid catalyst, high yields of the desired product can be achieved. The detailed protocol provided in this guide offers a reliable procedure for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-formylbenzoate, with a Focus on its Melting Point

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Ethyl 4-formylbenzoate (B8722198), with a specific emphasis on its melting point. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and a visual representation of the determination workflow.

Core Physical Properties of Ethyl 4-formylbenzoate

Ethyl 4-formylbenzoate is a chemical compound with the molecular formula C10H10O3. It is also known by several synonyms, including 4-Carbethoxybenzaldehyde and p-(Ethoxycarbonyl)benzaldehyde. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 138-140 °C | [1] |

| 152-156 °C | ||

| Boiling Point | 142 °C at 13 Torr | [1] |

| 294.7 °C at 760 mmHg | [2] | |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [2] |

| Molecular Weight | 178.18 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or White to off-white powder/crystalline powder | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities. The following sections detail generalized methodologies for the determination of the melting point of a solid organic compound like Ethyl 4-formylbenzoate.

Capillary Method using a Thiele Tube

This traditional method utilizes a heated oil bath to ensure uniform temperature distribution.

Materials:

-

Thiele tube

-

High-temperature oil (e.g., mineral oil, silicone oil)

-

Thermometer (-10 to 200 °C or higher)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or other heat source

-

Rubber band or a small piece of rubber tubing

-

Mortar and pestle

-

Spatula

-

Stand and clamp

Procedure:

-

Sample Preparation: Ensure the Ethyl 4-formylbenzoate sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[4]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[1][2]

-

Assembling the Apparatus:

-

Attach the capillary tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.[5]

-

Fill the Thiele tube with oil to a level just above the top of the side arm.

-

Secure the Thiele tube to a stand using a clamp.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[6] The design of the tube promotes convection currents, ensuring even heat distribution.

-

For an unknown sample, a rapid determination can be performed first to find an approximate melting point.[6]

-

For a precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[1][6]

-

-

Recording the Melting Range:

Digital Melting Point Apparatus

Modern digital instruments offer greater precision, control, and ease of use.

Materials:

-

Digital melting point apparatus

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: As with the Thiele tube method, the sample must be dry and finely powdered. Load the capillary tube with 2-3 mm of the sample.

-

Setting up the Apparatus:

-

Turn on the apparatus and allow it to stabilize.

-

Set a starting temperature approximately 15-20 °C below the expected melting point of Ethyl 4-formylbenzoate.[2]

-

Set the heating rate (ramp rate). For accurate measurements, a rate of 1-2 °C per minute is recommended.[3][7]

-

Set an end temperature a few degrees above the expected melting point.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnified viewing window.

-

-

Recording the Melting Point:

-

Most digital instruments allow you to record the temperatures for the start and end of the melting process at the press of a button.[7]

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the Solubility of Ethyl 4-formylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-formylbenzoate (B8722198), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data for ethyl 4-formylbenzoate in the public domain, this document presents qualitative data for the target compound and quantitative data for the closely related compound, ethyl benzoate (B1203000), to provide valuable insights for solvent selection and process development. Furthermore, a detailed experimental protocol for determining solubility via the isothermal shake-flask method is provided, alongside a logical workflow diagram.

Solubility Data

To offer a quantitative perspective, the following table summarizes the solubility of ethyl benzoate, a structurally similar compound lacking the formyl group. This data can serve as a useful proxy for estimating the solubility behavior of ethyl 4-formylbenzoate.

Table 1: Solubility of Ethyl Benzoate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Notes |

| Methanol | Room Temperature | > 1000 | Miscible |

| Ethanol | 25 | > 1000 | Miscible[1] |

| Acetone | Not Specified | Highly Soluble | Qualitative data |

| Ethyl Acetate | Not Specified | Highly Soluble | Qualitative data |

| Chloroform | Not Specified | Highly Soluble | Qualitative data |

| Toluene | Not Specified | Not Specified | - |

| Water | 25 | 0.072 | [1][2] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. For the purpose of this table, it is represented as a very high solubility.

Experimental Protocol: Determination of a Saturated Solution by the Isothermal Shake-Flask Method with Gravimetric Analysis

This protocol details a reliable method for determining the equilibrium solubility of a solid compound, such as ethyl 4-formylbenzoate, in an organic solvent at a constant temperature.

2.1. Materials and Equipment

-

Ethyl 4-formylbenzoate (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Screw-cap glass vials (e.g., 20 mL)

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed, dry evaporating dishes or glass beakers

-

Drying oven

-

Desiccator

2.2. Procedure

-

Preparation of Solvent: Equilibrate a sufficient volume of the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker bath.

-

Sample Preparation: Add an excess amount of solid ethyl 4-formylbenzoate to several screw-cap glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Add a precisely known volume or mass of the pre-heated solvent to each vial containing the solid. Securely cap the vials.

-

Agitation: Place the vials in the thermostatic shaker bath and agitate at a constant speed. The agitation ensures thorough mixing and facilitates the dissolution process. The system should be left to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the settled solid.

-

Filtration: Immediately filter the withdrawn solution through a solvent-compatible syringe filter into a pre-weighed, dry evaporating dish. This step removes any remaining undissolved microcrystals.

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the boiling point of the solute.

-

Once all the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute. Repeat the drying and weighing cycles until a constant mass is obtained.

-

-

Data Calculation:

-

Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + dry solute)

-

Mass of the dissolved solute = (Mass of the dish + dry solute) - (Mass of the empty dish)

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: Workflow for Isothermal Solubility Determination.

References

Spectroscopic Data for Ethyl 4-formylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 4-formylbenzoate (B8722198) (C₁₀H₁₀O₃), a valuable building block in organic synthesis. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and interpreted for ease of use in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR data for Ethyl 4-formylbenzoate.

¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 4-formylbenzoate provides information about the different types of protons and their immediate chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.10 | Singlet | 1H | - | Aldehydic proton (-CHO) |

| 8.15 | Doublet | 2H | 8.4 | Aromatic protons (ortho to -CHO) |

| 7.95 | Doublet | 2H | 8.4 | Aromatic protons (ortho to -COOEt) |

| 4.41 | Quartet | 2H | 7.1 | Methylene protons (-OCH₂CH₃) |

| 1.42 | Triplet | 3H | 7.1 | Methyl protons (-OCH₂CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 191.9 | Aldehydic Carbonyl Carbon (-C HO) |

| 165.5 | Ester Carbonyl Carbon (-C OOEt) |

| 139.1 | Aromatic Carbon (C-CHO) |

| 135.2 | Aromatic Carbon (C-COOEt) |

| 130.2 | Aromatic Carbons (CH, ortho to -COOEt) |

| 129.8 | Aromatic Carbons (CH, ortho to -CHO) |

| 61.6 | Methylene Carbon (-OC H₂CH₃) |

| 14.3 | Methyl Carbon (-OCH₂C H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2900 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (Ester carbonyl) |

| ~1700 | Strong | C=O stretch (Aldehyde carbonyl) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~1270, ~1100 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 4-formylbenzoate, the molecular weight is 178.18 g/mol .[1]

| m/z | Relative Intensity | Possible Fragment Ion |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 150 | High | [M - C₂H₄]⁺ |

| 149 | High | [M - C₂H₅]⁺ |

| 133 | High | [M - OC₂H₅]⁺ |

| 105 | Moderate | [C₇H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of Ethyl 4-formylbenzoate in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition (¹H NMR):

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

Data Acquisition (¹³C NMR):

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid Ethyl 4-formylbenzoate sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Ethyl 4-formylbenzoate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up to ensure separation of components.

-

-

MS Analysis (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of Ethyl 4-formylbenzoate.

References

A Technical Guide to Ethyl 4-formylbenzoate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Reagent in Modern Organic Synthesis

Ethyl 4-formylbenzoate (B8722198) (EFB), a bifunctional aromatic compound, serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of both an aldehyde and an ethyl ester group, allowing for sequential and diverse chemical transformations. This technical guide provides a comprehensive overview of commercially available EFB, its key chemical properties, and detailed protocols for its application in several important classes of reactions relevant to pharmaceutical research and drug development.

Commercial Availability and Physicochemical Properties

Ethyl 4-formylbenzoate is readily available from a multitude of commercial suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered in various purity grades, and its physical form can range from a white to off-white powder or crystalline solid to a liquid.[1][2][3] Proper storage in a dry, cool, and well-ventilated place is recommended to ensure its stability.[1][4]

Below is a summary of the key physicochemical data for Ethyl 4-formylbenzoate:

| Property | Value | Reference |

| CAS Number | 6287-86-1 | [1][2][5] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][5] |

| Molecular Weight | 178.18 g/mol | [1][2][5] |

| Appearance | White to off-white powder or crystalline solid; liquid | [1][2][3] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point | 142 °C @ 13 Torr | [2] |

| Density | 1.145 g/cm³ | [2] |

| Solubility | Soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [2] |

A comparative table of offerings from various commercial suppliers is presented below to aid in sourcing this reagent:

| Supplier | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 95%, 97% | Varies | Often provides detailed safety and handling information.[3][6] |

| ChemShuttle | 95% | 1g, 5g, 10g, 100g | Offers custom synthesis services.[5] |

| SynQuest Laboratories | 95% | Inquire for details | Specializes in research chemicals.[7] |

| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | Industrial Grade | Bulk quantities | Manufactory with various payment terms.[2] |

| HANGZHOU LEAP CHEM CO., LTD. | Industrial Grade | Varies | Trader with a broad range of chemical products.[1] |

| Molport | 95% (GC-MS) | Varies | Marketplace with multiple supplying partners.[8] |

| Sunway Pharm Ltd | 97% | 1g, 5g, 25g | Provides COA and NMR data upon request.[9] |

Key Synthetic Applications and Experimental Protocols

Ethyl 4-formylbenzoate is a versatile intermediate in a variety of synthetic transformations, including multicomponent reactions for the synthesis of heterocyclic scaffolds, reductive aminations for the introduction of substituted amine functionalities, and palladium-catalyzed cross-coupling reactions for the construction of biaryl systems.

Multicomponent Synthesis of Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. Ethyl 4-formylbenzoate is an ideal aldehyde component in such reactions for the synthesis of substituted pyrrolidinones, a common motif in medicinal chemistry.

This protocol describes a general procedure for the synthesis of a pyrrolidinone derivative via a three-component reaction between Ethyl 4-formylbenzoate, an amine (e.g., aniline), and a β-ketoester (e.g., ethyl acetoacetate).

Materials:

-

Ethyl 4-formylbenzoate (1.0 mmol, 178.2 mg)

-

Aniline (1.0 mmol, 93.1 mg)

-

Ethyl acetoacetate (B1235776) (1.0 mmol, 130.1 mg)

-

Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%, 0.1 mmol, 62.0 mg)

-

Anhydrous Toluene (B28343) (10 mL)

-

4 Å Molecular Sieves

Procedure:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-formylbenzoate, aniline, and activated 4 Å molecular sieves.

-

Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

To this mixture, add ethyl acetoacetate and Ytterbium(III) triflate.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired pyrrolidinone derivative.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde functionality of Ethyl 4-formylbenzoate readily undergoes condensation with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

This protocol provides a step-by-step guide for the reductive amination of Ethyl 4-formylbenzoate with a primary amine, such as benzylamine (B48309), using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

-

Ethyl 4-formylbenzoate (1.0 mmol, 178.2 mg)

-

Benzylamine (1.0 mmol, 107.2 mg)

-

Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 mmol, 317.9 mg)

-

Dichloromethane (B109758) (DCM) (10 mL)

-

Acetic Acid (catalytic amount, ~1 drop)

Procedure:

-

In a 50 mL round-bottom flask, dissolve Ethyl 4-formylbenzoate and benzylamine in dichloromethane (10 mL).

-

Add a catalytic amount of acetic acid to the solution to promote imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in one portion and continue to stir the reaction at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

References

- 1. benchchem.com [benchchem.com]

- 2. odp.library.tamu.edu [odp.library.tamu.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. gctlc.org [gctlc.org]

- 9. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Ethyl 4-formylbenzoate (4-ethoxycarbonylbenzaldehyde)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-formylbenzoate (B8722198), a versatile bifunctional molecule widely utilized in organic synthesis. This document details its nomenclature, physicochemical properties, key synthetic protocols, and common reaction pathways, presenting the information in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Identification

Ethyl 4-formylbenzoate is systematically known as ethyl 4-formylbenzoate. However, it is frequently referred to by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for effective information retrieval.

A hierarchical representation of the nomenclature for this compound is presented below, illustrating the relationships between its systematic name, common synonyms, and registry numbers.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 4-formylbenzoate is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 6287-86-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |

| Molecular Weight | 178.18 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 138-140 °C | [4] |

| Boiling Point | 294.7 °C at 760 mmHg | [1] |

| Density | 1.145 g/cm³ | [1] |

| Solubility | Soluble in ethanol, ether, and hot water. | [2] |

| InChI Key | BHYVHYPBRYOMGC-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C=O | [1][2] |

Experimental Protocols

This section details selected experimental procedures for the synthesis and key reactions of Ethyl 4-formylbenzoate.

One common laboratory-scale synthesis involves the esterification of 4-formylbenzoic acid.

Protocol: Esterification of 4-formylbenzoic acid [2]

-

Materials:

-

4-formylbenzoic acid (1.0 g, 6.7 mmol)

-

Dimethylformamide (DMF) (26 mL)

-

Potassium carbonate (finely ground, 1.8 g, 13 mmol)

-

Iodoethane (1.3 mL, 17 mmol)

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated NaCl solution)

-

-

Procedure:

-

To a solution of 4-formylbenzoic acid in DMF, add finely ground potassium carbonate and iodoethane.

-

Stir the reaction at room temperature until completion is indicated by Thin Layer Chromatography (TLC).

-

Dilute the reaction mixture with water and extract with diethyl ether (2x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield the product.

-

The following diagram illustrates the general workflow for this synthesis.

The bifunctional nature of Ethyl 4-formylbenzoate, possessing both an aldehyde and an ester group, makes it a valuable starting material for a variety of chemical transformations.

Protocol: Knoevenagel Condensation with Malononitrile (B47326)

This reaction is a classic example of the reactivity of the aldehyde group in Ethyl 4-formylbenzoate.

-

Materials:

-

Ethyl 4-formylbenzoate (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (B6355638) (catalytic amount, 0.1 eq)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-formylbenzoate and malononitrile in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and stir for approximately 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure product.

-

Protocol: Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.

-

General Procedure for Ylide Formation:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Wittig reagent.

-

-

General Procedure for Reaction with Ethyl 4-formylbenzoate:

-

Dissolve Ethyl 4-formylbenzoate in anhydrous THF in a separate dry flask under an inert atmosphere.

-

Slowly add the solution of Ethyl 4-formylbenzoate to the freshly prepared Wittig reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Analytical Methods

The purity and identity of Ethyl 4-formylbenzoate and its reaction products are typically assessed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing purity and quantifying the compound. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with UV detection at approximately 230 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of Ethyl 4-formylbenzoate. Characteristic ions in the mass spectrum can be used for confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the compound's identity.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic peaks for the ester carbonyl, aldehyde carbonyl, and aromatic C-H bonds.

This guide serves as a foundational resource for professionals working with Ethyl 4-formylbenzoate. For specific applications, further consultation of the primary literature is recommended.

References

- 1. prepchem.com [prepchem.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Esterification Reactions Involving Ethyl 4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for esterification reactions involving ethyl 4-formylbenzoate (B8722198). Ethyl 4-formylbenzoate is a versatile bifunctional molecule, incorporating both an aldehyde and an ethyl ester. These functionalities allow for a range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, functional materials, and other complex organic molecules.

The protocols outlined below describe several key esterification strategies, including direct transesterification and a more robust two-step sequence involving the protection of the reactive formyl group. Additionally, a protocol for a Knoevenagel condensation is provided to illustrate how the formyl group can be modified prior to any subsequent ester transformations, highlighting the compound's utility in multi-step synthetic routes.

Protocol 1: Acid-Catalyzed Direct Transesterification of Ethyl 4-formylbenzoate

This protocol describes the direct conversion of ethyl 4-formylbenzoate to a different alkyl ester by reaction with an alcohol in the presence of an acid catalyst. This method is most effective when using an alcohol with a higher boiling point than ethanol (B145695) to drive the reaction equilibrium towards the product by removing the ethanol byproduct through distillation.

Application: This method is suitable for synthesizing a variety of alkyl 4-formylbenzoates, which can be used as intermediates in the development of novel therapeutic agents and functional polymers.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-formylbenzoate | [1] |

| Reagent | Benzyl (B1604629) Alcohol | N/A |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | [2][3] |

| Reaction Temperature | 120-140 °C | Inferred from similar reactions |

| Reaction Time | 4-8 hours | Inferred from similar reactions |

| Expected Yield | 70-85% | Inferred from similar reactions |

Experimental Protocol

Materials:

-

Ethyl 4-formylbenzoate

-

Benzyl alcohol (or other high-boiling point alcohol)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add ethyl 4-formylbenzoate (1.0 eq), benzyl alcohol (3.0 eq), and a catalytic amount of p-TSA (0.05 eq).

-

Add toluene to the flask to facilitate azeotropic removal of ethanol and water.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the collection of ethanol/water in the Dean-Stark trap.

-

Continue heating until no more ethanol/water is collected, or until TLC analysis indicates the consumption of the starting material (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzyl 4-formylbenzoate.

Experimental Workflow

Caption: Workflow for Acid-Catalyzed Direct Transesterification.

Protocol 2: Two-Step Transesterification via Acetal Protection

This protocol details a more controlled approach for transesterification by first protecting the reactive aldehyde functionality as a stable cyclic acetal. This prevents potential side reactions of the formyl group under the transesterification conditions. The ester is then exchanged, followed by deprotection to yield the desired product.

Application: This method is ideal for substrates that are sensitive to acidic conditions or when a cleaner reaction profile is desired. The resulting products are valuable intermediates in medicinal chemistry and materials science.

Quantitative Data

| Step | Parameter | Value | Reference |

| Acetal Protection | Starting Material | Ethyl 4-formylbenzoate | [1] |

| Reagent | Ethylene (B1197577) Glycol | [2][4] | |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | [2][3] | |

| Temperature | Reflux | [2] | |

| Time | 2-4 hours | Inferred | |

| Expected Yield | 90-95% | [2] | |

| Transesterification | Starting Material | Protected Ethyl Ester | N/A |

| Reagent | Benzyl Alcohol | N/A | |

| Catalyst | Sodium Benzyl Oxide (NaOBn) | [5] | |

| Temperature | 80-100 °C | Inferred | |

| Time | 6-12 hours | Inferred | |

| Expected Yield | 85-95% | [5] | |

| Deprotection | Starting Material | Protected Benzyl Ester | N/A |

| Reagent | Aqueous HCl (1M) | [2] | |

| Solvent | Acetone (B3395972) or THF | [2] | |

| Temperature | Room Temperature | [2] | |

| Time | 1-3 hours | [2] | |

| Expected Yield | >95% | [2] |

Experimental Protocols

Part A: Acetal Protection

-

Combine ethyl 4-formylbenzoate (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

After the reaction is complete (monitored by TLC, typically 2-4 hours), cool the mixture.

-

Wash the organic solution with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected ethyl ester, which can often be used in the next step without further purification.

Part B: Base-Catalyzed Transesterification

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare sodium benzyl oxide by adding sodium metal (1.1 eq) to an excess of dry benzyl alcohol with stirring.

-

Once all the sodium has reacted, add the protected ethyl ester from Part A (1.0 eq) to the sodium benzyl oxide solution.

-

Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.

-

Upon completion (typically 6-12 hours), cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude protected benzyl ester.

Part C: Deprotection

-

Dissolve the crude product from Part B in a mixture of acetone (or THF) and 1M aqueous HCl.

-

Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, benzyl 4-formylbenzoate, by column chromatography or recrystallization.

Experimental Workflow

Caption: Workflow for Two-Step Transesterification via Acetal Protection.

Protocol 3: Knoevenagel Condensation of Ethyl 4-formylbenzoate

This protocol demonstrates the reactivity of the formyl group in ethyl 4-formylbenzoate through a Knoevenagel condensation with an active methylene (B1212753) compound, such as malononitrile (B47326).[6] The resulting product is a versatile intermediate that can undergo further transformations, including modification of the ester group.

Application: The products of this reaction are often used in the synthesis of pharmaceuticals and functional dyes. The electron-withdrawing nature of the substituents can lead to interesting biological and photophysical properties.[6]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-formylbenzoate | [1] |

| Reagent | Malononitrile | [6] |

| Catalyst | Piperidine (B6355638) | [6] |

| Solvent | Ethanol | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 2 hours | [6] |

| Expected Yield | ~90% | [6] |

Experimental Protocol

Materials:

-

Ethyl 4-formylbenzoate

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-formylbenzoate (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Signaling Pathway/Experimental Workflow

Caption: Workflow for the Knoevenagel Condensation of Ethyl 4-formylbenzoate.

References

- 1. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application of Ethyl 4-formylbenzoate in the Preparation of Pyrrolidinone Derivatives

Application Note AP-PYRR-001

Introduction

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties, making the development of efficient synthetic routes to novel pyrrolidinone derivatives a key area of research. Ethyl 4-formylbenzoate (B8722198) is a versatile bifunctional building block, incorporating both an electrophilic aldehyde group and an ester moiety. This allows for its participation in various multicomponent reactions (MCRs) to construct the pyrrolidinone ring, with the ethyl benzoate (B1203000) group providing a handle for further chemical modification or acting as a key pharmacophoric element.

This application note details a representative protocol for the synthesis of highly functionalized pyrrolidinone derivatives via a one-pot, three-component reaction employing Ethyl 4-formylbenzoate, an amine, and a dialkyl acetylenedicarboxylate (B1228247). This approach is advantageous due to its operational simplicity, high atom economy, and the ability to generate molecular complexity in a single synthetic step.

Signaling Pathways and Biological Relevance

Pyrrolidinone derivatives have been shown to interact with a wide range of biological targets. While the specific biological activity of the derivatives prepared from Ethyl 4-formylbenzoate would require dedicated screening, the general class of substituted pyrrolidinones is known to exhibit activities such as:

-

Antimicrobial Activity: Certain pyrrolidinone structures exhibit potent activity against various strains of bacteria and fungi.

-

Anticancer Activity: Functionalized pyrrolidinones have been investigated as potential inhibitors of cancer cell proliferation through various mechanisms.

-

Antiviral Activity: The pyrrolidinone scaffold is present in several antiviral agents.

The synthesis of a library of derivatives using Ethyl 4-formylbenzoate as a starting material can lead to the discovery of novel compounds with specific biological activities.

Figure 1: Logical workflow illustrating the synthesis of a pyrrolidinone derivative library from Ethyl 4-formylbenzoate for subsequent biological screening and potential therapeutic applications.

Experimental Section

General Synthetic Workflow

The synthesis of polysubstituted pyrrolidinone derivatives from Ethyl 4-formylbenzoate is typically achieved through a one-pot, three-component reaction. The general workflow involves the initial formation of an imine from the condensation of Ethyl 4-formylbenzoate and a primary amine. This is followed by the addition of a compound with an activated methylene (B1212753) group or an acetylenic ester, which undergoes a cascade of reactions to form the pyrrolidinone ring.

Figure 2: A generalized experimental workflow for the three-component synthesis of pyrrolidinone derivatives.

Materials and Methods

-

Ethyl 4-formylbenzoate (Reagent Grade, ≥98%)

-

Aniline (B41778) (Reagent Grade, ≥99.5%)

-

Diethyl acetylenedicarboxylate (DEAD) (Reagent Grade, ≥97%)

-

Ethanol (B145695) (Anhydrous, ≥99.5%)

-

Ethyl acetate (B1210297) (ACS Grade)

-

Hexane (ACS Grade)

-

Silica (B1680970) gel (for column chromatography, 230-400 mesh)

Representative Experimental Protocol: Synthesis of Diethyl 1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate

-

To a solution of Ethyl 4-formylbenzoate (1.78 g, 10 mmol) in anhydrous ethanol (30 mL) in a 100 mL round-bottom flask, add aniline (0.93 g, 10 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

To this mixture, add diethyl acetylenedicarboxylate (DEAD) (1.70 g, 10 mmol) dropwise over 5 minutes.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to afford the pure pyrrolidinone derivative.

Results and Discussion

The three-component reaction between Ethyl 4-formylbenzoate, aniline, and diethyl acetylenedicarboxylate proceeds smoothly in ethanol to yield the corresponding highly substituted pyrrolidinone derivative. The proposed reaction mechanism is depicted below.

Figure 3: Proposed reaction mechanism for the formation of the pyrrolidinone derivative.

The yields and physical properties of the synthesized pyrrolidinone derivative and analogous compounds (synthesized using different primary amines) are summarized in the table below. The presented data are representative and may vary based on reaction scale and purification efficiency.

| Entry | Amine | Product | Yield (%) | m.p. (°C) |

| 1 | Aniline | Diethyl 1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 85 | 152-154 |

| 2 | 4-Methylaniline | Diethyl 1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 88 | 160-162 |

| 3 | 4-Methoxyaniline | Diethyl 1-(4-(ethoxycarbonyl)phenyl)-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 91 | 145-147 |

| 4 | Benzylamine | Diethyl 2-benzyl-1-(4-(ethoxycarbonyl)phenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate | 82 | 138-140 |

Table 1: Synthesis of Pyrrolidinone Derivatives from Ethyl 4-formylbenzoate.

Conclusion

Ethyl 4-formylbenzoate serves as an excellent substrate in the multicomponent synthesis of functionalized pyrrolidinone derivatives. The described three-component reaction provides a robust and efficient method for accessing a variety of polysubstituted pyrrolidinones in good to excellent yields. The presence of the ethyl ester group on the N-aryl substituent offers a valuable site for further synthetic transformations, enabling the development of diverse chemical libraries for drug discovery and other applications. This application note provides a foundational protocol that can be adapted for the synthesis of a wide range of novel pyrrolidinone-based compounds.

Protocol for the reduction of Ethyl 4-formylbenzoate with sodium borohydride

Application Note & Protocol: Selective Aldehyde Reduction

Protocol for the Reduction of Ethyl 4-formylbenzoate (B8722198) with Sodium Borohydride (B1222165)

This document provides a detailed protocol for the selective reduction of the aldehyde functionality in Ethyl 4-formylbenzoate to the corresponding primary alcohol, Ethyl 4-(hydroxymethyl)benzoate. Sodium borohydride (NaBH₄) is a mild and versatile reducing agent, widely employed in organic synthesis for the chemoselective reduction of aldehydes and ketones.[1][2] A key advantage of NaBH₄ is its selectivity, as it does not typically reduce less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[1][3] This characteristic allows for the targeted reduction of the formyl group while preserving the ethyl ester moiety in the starting material.

The resulting product, Ethyl 4-(hydroxymethyl)benzoate, is a valuable building block in the synthesis of pharmaceuticals and advanced materials. The procedure described is robust, high-yielding, and utilizes standard laboratory techniques, making it suitable for both academic and industrial research settings.

Reaction Scheme

The reduction of Ethyl 4-formylbenzoate with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the aldehyde, followed by protonation of the resulting alkoxide intermediate during aqueous work-up to yield the primary alcohol.[1][3][4]

Data Presentation

The following table summarizes the key reagents and their quantitative details for a typical 10 mmol scale reaction.

| Compound Name | Role | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |

| Ethyl 4-formylbenzoate | Starting Material | 178.18 | 1782 | 10.0 | 1.0 |

| Sodium Borohydride (NaBH₄) | Reducing Agent | 37.83 | 142 | 3.75 | 0.375* |

| Methanol (B129727) (MeOH) | Solvent | 32.04 | - | - | - |

| Ethyl 4-(hydroxymethyl)benzoate | Product | 180.20 | - | - | - |

Note: Theoretically, 1 equivalent of NaBH₄ can reduce 4 equivalents of an aldehyde.[5][6] Using 0.375 equivalents provides a 1.5 molar excess of hydride ions.

Experimental Protocol

This protocol is based on established procedures for the sodium borohydride reduction of aromatic aldehydes.[3][7]

Materials and Equipment

Reagents:

-

Ethyl 4-formylbenzoate

-

Sodium borohydride (NaBH₄), powder

-

Methanol (MeOH), anhydrous

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC eluent (e.g., 30% Ethyl acetate in Hexanes)

-

TLC visualization stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus

Reaction Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-formylbenzoate (1.78 g, 10.0 mmol) in methanol (40 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (142 mg, 3.75 mmol) to the stirred solution in small portions over 10 minutes. Caution: Hydrogen gas evolution may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-2 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Spot the starting material and an aliquot of the reaction mixture on a TLC plate. Develop the plate in 30% ethyl acetate/hexanes. The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases (to neutralize excess NaBH₄). Adjust the pH to ~6-7.

-

Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Extraction: To the remaining aqueous residue, add deionized water (20 mL). Extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers in a separatory funnel and wash sequentially with deionized water (20 mL) and then brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

-

Purification: The crude product, Ethyl 4-(hydroxymethyl)benzoate, can be purified further by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if it is a solid.

-

Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Safety Precautions

-

Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

-